molecular formula C19H20FN5O3 B2651867 (4-(4-fluorophenyl)piperazin-1-yl)(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034478-17-4

(4-(4-fluorophenyl)piperazin-1-yl)(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2651867
CAS No.: 2034478-17-4
M. Wt: 385.399
InChI Key: VAQHKFXARYKPKE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furan ring, and a 1,2,3-triazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may interact with each other and with the surrounding solvent in interesting ways, potentially leading to a variety of conformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity and solubility .

Scientific Research Applications

Antimicrobial Activity

Research by Nagaraj, Srinivas, and Rao (2018) discusses the synthesis and evaluation of novel triazole analogues of piperazine, including those with 4-fluorophenyl substitutions, for their antibacterial activity against various human pathogenic bacteria. Compounds in this series demonstrated significant inhibition of bacterial growth, suggesting potential as antimicrobial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) explored the corrosion inhibition properties of novel organic compounds, including derivatives of piperazinyl and furan-2-yl methanone, on mild steel in acidic media. Their findings indicate that these compounds offer significant protection against corrosion, suggesting applications in materials science and engineering (P. Singaravelu, N. Bhadusha, V. Dharmalingam, 2022).

Pharmaceutical Synthesis and Evaluation

A study by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine evaluated their antidepressant and antianxiety activities. This research demonstrates the potential of structurally related compounds in the development of new therapeutic agents (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Chemical Synthesis and Analytical Applications

El-Sherbiny, Eid, El-wasseef, Al-Ashan, and Belal (2005) developed methods for the separation and analysis of flunarizine and its degradation products, using techniques relevant to the pharmaceutical industry. This research may provide insights into analytical methodologies applicable to similar complex organic compounds (D. El-Sherbiny, M. Eid, D. El-wasseef, Riyad M Al-Ashan, F. Belal, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by binding to specific receptors in the body . Without more information, it’s difficult to speculate further .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. For example, if it shows promise as a drug, further studies could investigate its efficacy and safety in more detail .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-[2-(furan-2-yl)-2-hydroxyethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c20-14-3-5-15(6-4-14)23-7-9-24(10-8-23)19(27)16-12-25(22-21-16)13-17(26)18-2-1-11-28-18/h1-6,11-12,17,26H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQHKFXARYKPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)CC(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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